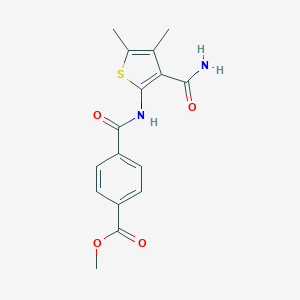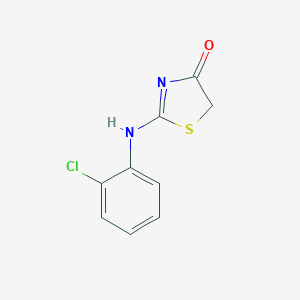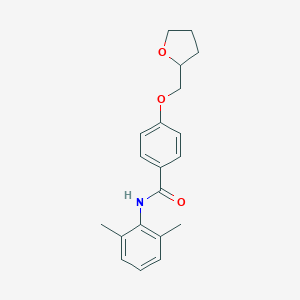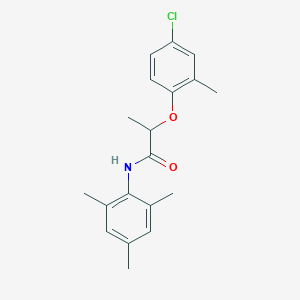
4-(3-Carbamoyl-4,5-dimethylthiophen-2-ylcarbamoyl)benzoesäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate, also known as Methyl 4-carbamoyl-2-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate involves the inhibition of various signaling pathways that are involved in the proliferation and survival of cancer cells. Studies have shown that Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in the regulation of cell growth and survival. Additionally, Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. Additionally, Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate exhibits potent anti-cancer and anti-inflammatory activities, which make it an attractive candidate for further research. However, there are also some limitations associated with the use of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate in lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, further studies are needed to determine the optimal dosage and administration route for Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate. Another direction is to investigate the mechanism of action of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate in more detail to identify potential targets for drug development. Finally, there is a need to investigate the toxicity and pharmacokinetics of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate to ensure its safety for use in humans.
Conclusion:
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate is a promising compound that exhibits potent anti-cancer and anti-inflammatory activities. Its multi-step synthesis method and stable nature make it an attractive candidate for further research. However, further studies are needed to determine its toxicity, pharmacokinetics, and optimal dosage and administration route. Overall, Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-carbamoylbenzoic acid with thionyl chloride to form 4-chlorocarbonylbenzoic acid. The second step involves the reaction of 4-chlorocarbonylbenzoic acid with 2-amino-4,5-dimethylthiazole to form 4-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoic acid. The final step involves the reaction of 4-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoic acid with methyl chloroformate to form Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Synthese von Porphyrin-Derivaten
“4-(3-Carbamoyl-4,5-dimethylthiophen-2-ylcarbamoyl)benzoesäuremethylester” kann zur Synthese neuer tetra-kationischer Porphyrin-Derivate verwendet werden . Diese Derivate sind in Wasser löslich und eignen sich zur G4-Stabilisierung . Die kationischen Einheiten sind weiter vom Porphyrin-Kern entfernt und befinden sich somit näher an den Phosphatgruppen, die an den G4-Schleifen vorhanden sind .
Ligand für G-Quadruplexe
Die Verbindung kann als Ligand für G-Quadruplexe wirken . G-Quadruplexe sind Sekundärstrukturen, die durch guaninreiche Sequenzen von DNA und RNA gebildet werden, und sie spielen wichtige Rollen in verschiedenen biologischen Prozessen.
Synthese von Makrozyklen
“this compound” kann zur Synthese von Makrozyklen verwendet werden . Makrozyklen sind große, ringförmige Moleküle, die eine Vielzahl von Anwendungen haben, unter anderem als Katalysatoren, in der Wirkstoffabgabe und bei der Herstellung neuer Materialien.
Pyrrolsynthese
Die Verbindung kann zur Synthese von Pyrrol verwendet werden . Pyrrol ist eine basische heterocyclische organische Verbindung, die die Grundlage für viele biologisch wichtige Verbindungen bildet.
Therapeutische Anwendungen
Thiophenderivate, wie z. B. “this compound”, sollen eine breite Palette therapeutischer Eigenschaften besitzen . Sie haben sich als entzündungshemmende, antipsychotische, antiarrhythmische, angstlösende, antimykotische, antioxidative, östrogenrezeptor-modulierende, antimitotische, antimikrobielle, kinase-hemmende und krebshemmende Wirkstoffe als wirksam erwiesen .
Anwendungen in der Materialwissenschaft
Thiophenderivate werden auch in der Materialwissenschaft bei der Herstellung von Leuchtdioden verwendet . Sie sind bemerkenswert effektive Verbindungen in Bezug auf ihre biologischen und physiologischen Funktionen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 102
Eigenschaften
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIPDHBGLZWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dibromo-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B365886.png)

![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)



![2-(1,3-Benzothiazol-2-yl)-4-[N-(3,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B365913.png)
![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-naphthylacetamide](/img/structure/B365934.png)
![Methyl 4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzoate](/img/structure/B365988.png)

![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)

